molecular formula C6H8N2 B128690 Adiponitrile-d8 CAS No. 34006-32-1

Adiponitrile-d8

Cat. No. B128690
CAS RN: 34006-32-1
M. Wt: 116.19 g/mol
InChI Key: BTGRAWJCKBQKAO-SVYQBANQSA-N
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Description

Adiponitrile-d8 is a variant of adiponitrile where eight of the hydrogen atoms have been replaced by deuterium . It is used in various applications including as an additive in electrolytes for lithium-ion batteries .


Synthesis Analysis

Adiponitrile can be synthesized through several methods. One method involves the electrochemical synthesis of adiponitrile, which is a green chemical process that uses water-based electrolytes and can be directly coupled with renewable electricity sources . Another method involves a two-step process: the catalytic amination of ε-caprolactone to 6-hydroxyhexanenitrile over a ZnO catalyst, followed by catalytic amination of 6-hydroxyhexanenitrile to adiponitrile .


Molecular Structure Analysis

The molecular formula of Adiponitrile-d8 is C6H8N2 . It is a variant of adiponitrile, where eight of the hydrogen atoms have been replaced by deuterium.


Chemical Reactions Analysis

Adiponitrile can be synthesized from acrylonitrile through cathodic hydrodimerization . It can also be produced biocatalytically, avoiding the need for hydrogen cyanide and leading to the dinitriles with excellent selectivity .


Physical And Chemical Properties Analysis

Adiponitrile-d8 has a molecular weight of 116.19 g/mol. It has a boiling point of 563°F and a freezing point of 34°F. It is soluble in water at a concentration of 4.5% and has a vapor pressure of 0.002 mmHg .

Scientific Research Applications

Chemical Intermediate

Adiponitrile-d8 is a large-scale chemical intermediate used in the production of Nylon 6,6 . It plays a crucial role in the manufacturing process of this widely used synthetic polymer.

Thermal Hydrocyanation

One of the primary methods of producing Adiponitrile-d8 is through the thermal hydrocyanation of butadiene . This process, however, is energy-intensive and involves acutely toxic reactants such as hydrogen cyanide .

Electrochemical Hydrodimerization

Adiponitrile-d8 can also be produced via the electrochemical hydrodimerization of acrylonitrile . This is considered a green chemical process that uses water-based electrolytes and can be directly coupled with renewable electricity sources such as wind or sunlight .

Enhancing Electrochemical Synthesis Efficiency

Research has been conducted to enhance the selectivity and efficiency in the electrochemical synthesis of Adiponitrile-d8 . By careful control of the composition of the electrolyte, concentration of reactants, operating current densities, and temperature, selectivities as high as 83% can be achieved .

Biocatalytic Production

Biocatalytic production processes of α, ω-dinitriles, which include Adiponitrile-d8, have been reported . These processes avoid the need for hydrogen cyanide and lead to the dinitriles with excellent selectivity .

Renewable Energy Coupling

The electrosynthesis of Adiponitrile-d8 opens up opportunities for the direct implementation of renewable-energy sources in chemical manufacturing . This could result in a vast reduction of CO2 emissions and contribute to the sustainability of the chemical industry .

Safety and Hazards

Adiponitrile can cause irritation to the eyes, skin, and respiratory system. It can also cause headaches, dizziness, weakness, confusion, convulsions, blurred vision, breathing difficulty, abdominal pain, nausea, and vomiting .

Future Directions

Adiponitrile-d8 has potential applications in high-performance electrolytes for storage systems . It has been employed as an additive in the electrolyte of lithium-ion batteries, improving the capacity retention of the battery .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriohexanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGRAWJCKBQKAO-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583826
Record name (~2~H_8_)Hexanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adiponitrile-d8

CAS RN

34006-32-1
Record name Hexanedinitrile-d8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34006-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_8_)Hexanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34006-32-1
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